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Methyl({[(2S)-piperidin-2-yl]methyl})amine

Cat. No.: B13199184
M. Wt: 128.22 g/mol
InChI Key: MGOVUZGBXAFMCY-ZETCQYMHSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and alkaloids. thieme-connect.comwikipedia.org Its derivatives are integral to over twenty classes of drugs, including anticancer agents, analgesics, antipsychotics, and antivirals. whiterose.ac.uknih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a wide range of biological targets with high affinity and specificity. journalagent.com This inherent versatility has made piperidine and its derivatives a subject of intense research in medicinal chemistry and drug discovery. whiterose.ac.ukgoogle.com

The introduction of chirality into the piperidine scaffold dramatically expands its chemical space and biological potential. thieme-connect.com Chiral piperidine scaffolds are prevalent in many active pharmaceuticals, and their use can significantly enhance biological activities and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics of a molecule. biosynth.combldpharm.com The stereochemistry of a molecule is crucial as enantiomers, or mirror-image isomers, can exhibit profoundly different pharmacological effects. researchgate.net One enantiomer might be therapeutically active, while the other could be inactive or even toxic. This underscores the critical importance of stereoselective synthesis in modern drug development.

Overview of Methyl({[(2S)-piperidin-2-yl]methyl})amine as a Chiral Building Block

This compound, a chiral derivative of piperidine, serves as a quintessential example of a versatile chiral building block in organic synthesis. bldpharm.com This compound features a piperidine ring with a methylaminomethyl substituent at the 2-position, incorporating a stereocenter with a defined (S)-configuration. The presence of both a primary and a secondary amine group, along with the chiral center, offers multiple points for chemical modification, making it a valuable intermediate for the synthesis of more complex chiral molecules. nih.gov

The utility of this compound lies in its ability to introduce a specific stereochemistry into a target molecule, which is a critical aspect of designing modern pharmaceuticals. thieme-connect.com Chiral building blocks like this are essential for the construction of enantiomerically pure compounds, enabling researchers to investigate the structure-activity relationships of stereoisomers and develop drugs with improved efficacy and safety profiles. nih.gov The commercial availability of its dihydrochloride salt further enhances its accessibility for research and development purposes. biosynth.com

Historical Context of Chiral Amine Synthesis and Application in Academic Research

The synthesis of chiral amines has a rich history and has been a central theme in organic chemistry for decades. Chiral amines are fundamental components of a vast array of natural products, pharmaceuticals, and agrochemicals. chemimpex.com Historically, the production of enantiomerically pure amines often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. researchgate.net

The advent of asymmetric synthesis revolutionized the field, providing more efficient methods for the direct synthesis of single enantiomers. The development of transition metal-catalyzed asymmetric hydrogenation of imines and enamines has been a particularly significant advancement, allowing for the highly enantioselective synthesis of a wide range of chiral amines. rsc.org Furthermore, biocatalytic methods, employing enzymes such as transaminases, have emerged as powerful tools for the synthesis of chiral amines with high enantiopurity under mild reaction conditions. researchgate.net These advancements in synthetic methodology have made complex chiral amines, including piperidine derivatives, more accessible for academic research and industrial applications, fueling further discoveries in medicinal chemistry and beyond. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B13199184 Methyl({[(2S)-piperidin-2-yl]methyl})amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(2S)-piperidin-2-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

MGOVUZGBXAFMCY-ZETCQYMHSA-N

Isomeric SMILES

CNC[C@@H]1CCCCN1

Canonical SMILES

CNCC1CCCCN1

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches to Methyl 2s Piperidin 2 Yl Methyl Amine and Its Analogs

Stereoselective Synthesis of the Piperidine (B6355638) Ring System

The cornerstone of synthesizing enantiomerically pure Methyl({[(2S)-piperidin-2-yl]methyl})amine lies in the stereoselective construction of the 2-substituted piperidine ring. Various methods have been developed to control the stereochemistry at the C2 position, which are broadly categorized into diastereoselective reductions, enantioselective catalytic methods, and the use of chiral auxiliaries.

Diastereoselective Reduction Strategies

Diastereoselective reduction of a prochiral precursor is a powerful strategy for establishing the desired stereocenter on the piperidine ring. One such approach involves the reduction of a tetrasubstituted double bond in a piperidine β-enamino ester. researchgate.net For instance, the synthesis of methyl (2S, 2'R)-2-piperidin-2-ylpropanoate has been achieved through the diastereoselective reduction of its corresponding β-enamino ester precursor. researchgate.net The chiral induction in these reactions can be influenced by a chiral auxiliary, such as (S)-α-methylbenzylamine, leading to good to moderate diastereoselectivity. researchgate.net Catalytic hydrogenation using PtO₂, for example, has been shown to favor a syn addition product with high diastereomeric excess. researchgate.net

Another strategy involves the stereoselective reduction of an intermediate imine. For example, 2,6-disubstituted piperidines can be formed via the reductive cyclization of 6-oxoamino acid derivatives, where the stereochemistry is controlled during the reduction of the cyclic imine intermediate. whiterose.ac.uk

Enantioselective Catalytic Methods for Chiral Piperidines

The development of enantioselective catalytic systems has provided direct access to chiral piperidine derivatives from achiral starting materials. Rhodium-catalyzed reactions have been particularly effective in this regard. For example, rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes can be used to synthesize positional analogues of methylphenidate, with the catalyst and the amine protecting group controlling the site selectivity for C2 functionalization. nih.govnih.gov

A catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine using a chiral ligand offers a highly enantioselective route to either enantiomer of 2-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of various piperidine-based natural products and medicinal compounds. nih.gov Furthermore, enantioselective synthesis of α-(hetero)aryl piperidines can be achieved through the asymmetric hydrogenation of substituted N-benzylpyridinium salts, yielding high enantiomeric ratios. researchgate.net

Biocatalysis has also emerged as a powerful tool. A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Additionally, transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org

MethodCatalyst/ReagentSubstrateProductKey Feature
Diastereoselective Reduction PtO₂Chiral piperidine β-enamino estersyn-2-substituted piperidineHigh diastereoselectivity (90% d.e.) researchgate.net
Enantioselective C-H Functionalization Rh₂(R-TCPTAD)₄N-Boc-piperidineC2-functionalized piperidineCatalyst and protecting group control regioselectivity. nih.govresearchgate.net
Catalytic Dynamic Resolution Chiral diaminoalkoxide ligandrac-2-lithio-N-Boc-piperidineEnantioenriched 2-substituted piperidineProvides access to either enantiomer with high enantioselectivity. nih.gov
Asymmetric Hydrogenation Iridium(I) with P,N-ligand2-substituted pyridinium (B92312) saltChiral 2-substituted piperidineHigh enantioselectivity (up to 99.3:0.7 er). researchgate.netmdpi.com
Chemo-enzymatic Dearomatization Amine oxidase/Ene-imine reductaseN-substituted tetrahydropyridineStereo-defined 3- and 3,4-substituted piperidinesOne-pot cascade reaction. nih.gov
Transaminase-Triggered Cyclization Transaminaseω-chloroketoneEnantiopure 2-substituted piperidineHigh enantiomeric excess (>99.5% ee). acs.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of the piperidine ring. sigmaaldrich.com By temporarily attaching a chiral molecule to the substrate, the stereochemical outcome of subsequent reactions can be directed. sigmaaldrich.com For example, D-arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further elaborated through conjugate cuprate (B13416276) addition or enolate alkylation to yield variously substituted chiral piperidines. researchgate.net

Similarly, chiral oxazolopiperidone lactams, derived from chiral amino alcohols, serve as versatile intermediates. researchgate.net These lactams allow for the regiocontrolled and stereocontrolled introduction of substituents at different positions on the piperidine ring, providing access to a wide range of enantiopure polysubstituted piperidines. researchgate.net The use of chiral auxiliaries like (S,S)-(+)-pseudoephedrine has been instrumental in the asymmetric synthesis of α-alkylarylacetic acids, which are key precursors for 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines. acs.org

Functionalization and Derivatization Strategies for the Amine Moiety

Once the chiral piperidine core is established, the synthesis of this compound and its analogs requires functionalization of the amine moiety and potentially the piperidine ring itself.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a fundamental transformation. researchgate.net This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate in DMF. researchgate.net To obtain mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net Reductive amination is another common method for N-alkylation. google.com

N-acylation is also a straightforward process, often used for the introduction of protecting groups or for further functionalization. For instance, a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized by coupling isonipecotic acid methyl ester with Boc-protected amino acids using CDI as a coupling reagent. researchgate.net Catalytic kinetic resolution of disubstituted piperidines can also be achieved through enantioselective acylation, providing a route to enantioenriched amines. nih.gov

Introduction of Diverse Substituents onto the Piperidine Ring

The introduction of substituents onto the piperidine ring can be achieved through various C-H functionalization strategies. Rhodium-catalyzed C-H insertions allow for the site-selective functionalization at C2, C3, or C4, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net For example, C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ generates 2-substituted analogues. nih.gov

Formation of Polycyclic Systems Incorporating the this compound Scaffold

The synthesis of polycyclic systems that include the this compound framework is a significant area of research, driven by the prevalence of such motifs in natural products and pharmaceutically active compounds. These rigid structures are of great interest as they can orient functional groups in specific three-dimensional arrangements, which is crucial for biological activity. Methodologies to construct these complex architectures often involve the strategic formation of new rings fused to the existing piperidine core.

One common approach is through intramolecular cyclization reactions. For instance, a suitably functionalized derivative of this compound can undergo cyclization to form a new ring. An example of this is the Pictet-Spengler reaction, where the secondary amine of the piperidine could react with an aldehyde or ketone tethered to the exocyclic nitrogen, leading to the formation of a fused tetrahydro-β-carboline or related system. The specific reagents and conditions for such transformations would be highly dependent on the nature of the tethered electrophile.

Another strategy involves cycloaddition reactions. The piperidine ring, or a derivative thereof, can act as a scaffold to which other cyclic structures are appended. For example, a derivative of this compound bearing an alkene or alkyne functionality could participate in a [4+2] or [3+2] cycloaddition reaction to construct a new fused six- or five-membered ring, respectively. The choice of diene or 1,3-dipole would determine the nature of the resulting polycyclic system.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of polycyclic nitrogen-containing heterocycles. A derivative of this compound functionalized with two terminal alkenes could undergo RCM to form a new fused or bridged ring system. The size of the newly formed ring would be dependent on the length of the tethers connecting the alkene moieties.

The following table summarizes some potential strategies for the formation of polycyclic systems from the this compound scaffold.

Reaction Type Reactant on Scaffold Reagent Resulting Polycyclic System
Intramolecular CyclizationTethered Aldehyde/KetoneAcid or Base CatalystFused Tetrahydro-β-carboline derivative
[4+2] CycloadditionAlkene/AlkyneDieneFused Six-membered Ring
[3+2] CycloadditionAlkene/Alkyne1,3-DipoleFused Five-membered Ring
Ring-Closing MetathesisTwo Terminal AlkenesGrubbs' or Hoveyda-Grubbs' CatalystFused or Bridged Ring System

Multicomponent Reaction (MCR) Approaches to Structurally Related Compoundstaylorfrancis.comacs.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as those structurally related to this compound, in a single step from three or more starting materials. taylorfrancis.comacs.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of diverse compounds.

One of the most well-known MCRs for the synthesis of piperidine derivatives is the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce dihydropyridines that can subsequently be reduced to piperidines. A variation of this reaction could potentially be designed to incorporate a side chain similar to that of the target compound.

Another relevant MCR is the Ugi reaction, which is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the direct synthesis of the target compound via an Ugi reaction is not straightforward, this methodology is exceptionally versatile for creating a wide array of α-acylamino carboxamides. A strategically designed Ugi reaction could yield a product that, after a series of post-condensation modifications, could be converted into a derivative of this compound.

The Mannich reaction, often a key step in MCRs, can also be employed to construct the piperidine ring. A three-component Mannich reaction involving an aldehyde, an amine, and a compound with an active hydrogen could be envisioned to form a precursor that can be further elaborated to the desired piperidine structure.

The following table outlines a hypothetical MCR approach to a compound structurally related to this compound.

MCR Type Component 1 Component 2 Component 3 Component 4 Potential Product
Ugi-type ReactionIsocyanoacetateGlutaraldehydeMethylamineFormic AcidAcyclic precursor to a piperidine derivative
Hantzsch-type Dihydropyridine SynthesisAldehydeβ-Ketoester (2 equiv.)Ammonia-Dihydropyridine precursor to a piperidine
Mannich-type ReactionFormaldehydeMethylamineMalonic ester-Precursor for piperidine ring formation

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of nitrogen-containing heterocycles, including derivatives of this compound, is of growing importance to minimize the environmental impact of chemical processes. nih.govmdpi.comfrontiersin.orgpreprints.orgresearchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

A key aspect of green chemistry is the use of alternative solvents to replace hazardous volatile organic compounds (VOCs). Water, supercritical fluids, and bio-based solvents are increasingly being explored for the synthesis of N-heterocycles. mdpi.comresearchgate.net For instance, certain cyclization reactions to form the piperidine ring can be performed in water, which is non-toxic, non-flammable, and readily available.

The use of catalysts that are recyclable and have low toxicity is another central tenet of green chemistry. Biocatalysts, such as enzymes, can offer high selectivity under mild reaction conditions. nih.gov For example, a transaminase could be used for the asymmetric amination of a ketone precursor to introduce the chiral center found in the (2S) position of the target molecule. nih.gov Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and reused.

Energy efficiency is also a critical consideration. Microwave-assisted synthesis and ultrasound irradiation are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These techniques have been successfully applied to a variety of reactions for the synthesis of heterocyclic compounds.

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are inherently addressed by the use of MCRs as discussed in the previous section.

The table below highlights some green chemistry approaches that could be applied to the synthesis of this compound derivatives.

Green Chemistry Principle Conventional Method Greener Alternative Benefit
Solvent Chlorinated Solvents (e.g., Dichloromethane)Water, Ethanol, or Supercritical CO2Reduced toxicity and environmental pollution mdpi.comresearchgate.net
Catalyst Stoichiometric Reagents or Heavy Metal CatalystsBiocatalysts (e.g., Transaminases), Heterogeneous CatalystsHigh selectivity, mild conditions, recyclability nih.gov
Energy Conventional Heating (Oil Bath)Microwave Irradiation, UltrasoundReduced reaction times and energy consumption nih.gov
Atom Economy Multi-step Linear SynthesisMulticomponent Reactions (MCRs)Fewer steps, less waste taylorfrancis.comacs.org

Chemical Reactivity and Mechanistic Studies of Methyl 2s Piperidin 2 Yl Methyl Amine

Reactivity of the Piperidine (B6355638) Nitrogen in Various Chemical Transformations

The endocyclic secondary amine of the piperidine ring exhibits typical nucleophilic and basic properties, making it a prime site for a variety of chemical transformations. Its reactivity can be selectively targeted, often by exploiting the steric hindrance around the exocyclic nitrogen or by using protecting group strategies.

Key transformations involving the piperidine nitrogen include:

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide linkages. These reactions are typically high-yielding and are often used to introduce functional groups or to protect the piperidine nitrogen during subsequent transformations on the other amine. For instance, reaction with propionyl chloride in the presence of a base would yield the corresponding N-propionyl derivative.

N-Alkylation: Alkylation of the piperidine nitrogen can be achieved using alkyl halides or through reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common method for introducing N-substituents and is generally preferred for its mild conditions and broad substrate scope.

N-Arylation: The piperidine nitrogen can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperidines. This reaction allows for the introduction of various aryl and heteroaryl groups, significantly diversifying the molecular structure.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylpiperidines. This transformation is frequently employed in medicinal chemistry to generate compounds with specific biological activities.

The relative nucleophilicity of the two nitrogen atoms is a key factor in achieving selective functionalization. The piperidine nitrogen, being part of a six-membered ring, is generally less sterically hindered and more basic than the exocyclic methylamino group, often allowing it to react preferentially under kinetically controlled conditions.

Table 1: Common Reactions at the Piperidine Nitrogen
Reaction TypeTypical ReagentsProduct TypeKey Features
N-AcylationAcetyl chloride, Propionyl chloride, Acetic anhydrideN-AcylpiperidineForms a stable amide bond; often used for protection.
N-Alkylation (Reductive Amination)Aldehydes/Ketones, NaBH(OAc)3N-AlkylpiperidineMild conditions, high functional group tolerance.
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, BaseN-ArylpiperidineForms a C-N bond with an aromatic ring.
N-SulfonylationSulfonyl chloride (e.g., TsCl, MsCl), BaseN-SulfonylpiperidineForms a stable sulfonamide; common in medicinal chemistry.

Stereochemical Control in Reactions Involving the Chiral Center

The (2S)-stereocenter is a defining feature of Methyl({[(2S)-piperidin-2-yl]methyl})amine, and it exerts significant influence on the stereochemical outcome of reactions occurring at or near this center. This phenomenon, known as substrate-controlled diastereoselection, is fundamental to the synthesis of stereochemically complex molecules.

One of the primary ways the chiral center exerts control is through steric hindrance. Reagents will preferentially approach the reactive site from the less hindered face of the molecule. In the case of the piperidine ring, which adopts a chair conformation, the substituent at the C2 position will occupy either an axial or equatorial position. The preferred equatorial orientation of the side chain directs incoming reagents to the opposite face, leading to a high degree of stereoselectivity in reactions such as α-lithiation followed by trapping with an electrophile. whiterose.ac.uk

For example, photoredox-catalyzed C-H arylation at the C6 position of similarly substituted piperidines has been shown to proceed with high diastereoselectivity. nih.gov The pre-existing stereocenter at C2 dictates the facial selectivity of the arylation, leading to the preferential formation of one diastereomer. The thermodynamic stability of the resulting diastereomers often dictates the final product ratio, especially if an epimerization pathway is accessible under the reaction conditions. nih.gov

The principles of stereochemical control are summarized below:

Steric Approach Control: The bulky piperidine ring and its C2-substituent block one face of the molecule, forcing electrophiles or reagents to attack from the less sterically encumbered side.

Conformational Control: The chair conformation of the piperidine ring places the C2-substituent in a thermodynamically favored equatorial position. This locks the conformation and presents a predictable steric environment for adjacent reactive centers. whiterose.ac.uk

Chelation Control: In reactions involving metal catalysts, the two amine functionalities can act as a bidentate ligand, coordinating to the metal center. This coordination can create a rigid, well-defined transition state, leading to highly predictable stereochemical outcomes in subsequent bond-forming steps.

Table 2: Principles of Stereochemical Control
PrincipleMechanismApplication Example
Steric Approach ControlReagents approach from the least hindered face of the molecule.Diastereoselective alkylation of an enolate derived from the piperidine.
Conformational LockingThe C2-substituent's preference for the equatorial position creates a predictable 3D structure.Directing hydrogenation of a double bond within a side chain.
Chelation ControlThe diamine functionality coordinates to a metal, forming a rigid transition state.Asymmetric metal-catalyzed reactions where the compound acts as a chiral ligand.

Intramolecular Cyclization and Rearrangement Pathways

The 1,3-diamine structure of this compound makes it an ideal precursor for intramolecular cyclization reactions to form bicyclic heterocyclic systems. mdpi.comnih.gov The most common pathway involves condensation with a two-carbon electrophile, such as a 1,2-dicarbonyl compound or its equivalent, to construct a fused pyrimidine (B1678525) ring.

A prominent example of this reactivity is the reaction with aldehydes or ketones to form a hexahydropyrimido[1,2-a]piperidine ring system (a class of tetrahydropyrimido[1,2-a]azine). In this reaction, the two amine groups sequentially condense with the carbonyl compound to form a six-membered aminal ring fused to the piperidine core. The reaction is typically acid-catalyzed and proceeds via the formation of iminium ion intermediates.

The general mechanism is as follows:

One of the amine groups (typically the more nucleophilic piperidine nitrogen) attacks the carbonyl carbon of the aldehyde or ketone.

Dehydration occurs to form an iminium ion intermediate.

The second amine group (the exocyclic methylamine) then attacks the iminium carbon in an intramolecular fashion.

Proton transfer and ring closure yield the final bicyclic aminal product.

This type of cyclization is highly efficient for forming fused heterocyclic scaffolds, which are of significant interest in pharmaceutical chemistry. nih.gov The stereochemistry of the starting material is retained in the product, leading to enantiomerically pure bicyclic compounds.

Table 3: Intramolecular Cyclization to Form Bicyclic Systems
ReactantReaction TypeBicyclic ProductSignificance
Aldehydes (e.g., Formaldehyde)Condensation / Aminal FormationHexahydropyrimido[1,2-a]piperidineRapid construction of fused heterocyclic scaffolds.
Ketones (e.g., Acetone)Condensation / Aminal FormationSubstituted Hexahydropyrimido[1,2-a]piperidineIntroduces a gem-dimethyl group at the bridgehead carbon.
Phosgene or equivalentsCyclocondensationFused cyclic ureaForms a rigid, planarized bicyclic system.

Transition Metal-Catalyzed Reactions Utilizing Amine Functionalities

The two nitrogen atoms of this compound are positioned to act as a bidentate "pincer" ligand for transition metals. The ability to form a stable five-membered chelate ring upon coordination makes this compound a valuable ligand, particularly in the field of asymmetric catalysis. acs.org

When complexed with transition metals such as palladium, rhodium, ruthenium, or copper, it can create a chiral catalytic environment. This chiral complex can then be used to mediate a wide range of organic transformations, inducing enantioselectivity in the products. The (2S) configuration of the ligand forces the chelate ring to adopt a specific conformation, which in turn creates a biased coordination sphere around the metal center. This bias allows the catalyst to differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Potential applications in catalysis include:

Asymmetric Hydrogenation: A ruthenium or rhodium complex could catalyze the hydrogenation of prochiral alkenes or ketones to produce chiral alcohols or alkanes with high enantiomeric excess.

Asymmetric C-C Bond Formation: Palladium complexes are widely used in cross-coupling reactions. A chiral palladium complex with this ligand could be used for asymmetric Suzuki, Heck, or allylic alkylation reactions.

Asymmetric C-H Activation: The development of ligands for transition metal-catalyzed C-H activation is a major area of research. acs.org A chiral diamine ligand can provide the necessary steric and electronic environment to achieve enantioselective functionalization of C-H bonds.

The effectiveness of the ligand is determined by both its electronic and steric properties, which can be fine-tuned by modifying the substituents on the nitrogen atoms. The combination of the rigid piperidine backbone and the chiral center makes this compound a promising scaffold for the development of novel asymmetric catalysts. researchgate.netnih.gov

Conformational Analysis and Stereochemical Impact on Molecular Properties

Spectroscopic Analysis of Conformational Preferences (e.g., NMR, Chiroptical Methods)

Spectroscopic techniques are essential for elucidating the conformational preferences of chiral molecules like Methyl({[(2S)-piperidin-2-yl]methyl})amine. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the axial or equatorial orientation of substituents on the piperidine (B6355638) ring.

The piperidine ring exists in a dynamic equilibrium between two chair conformations. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the N-methyl group also has a conformational preference, but nitrogen inversion is typically rapid at room temperature. The crucial equilibrium is the ring inversion, which interconverts the axial and equatorial positions of the C2 substituent.

Generally, for 2-alkylpiperidines, the equatorial conformation is favored to minimize steric strain. However, the presence of a substituent on the ring nitrogen can introduce complex steric interactions, such as A(1,3) strain (allylic strain), which can shift the conformational equilibrium. nih.gov For some N-acyl and N-nitroso 2-methylpiperidines, the axial conformation is surprisingly preferred. acs.orgcdnsciencepub.com In N-methyl-2-alkylpiperidines, the conformational preference is a delicate balance of these steric factors. Calculations on related 2-substituted N-methylpiperidines have shown that large substituents can favor an axial orientation. nih.gov

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for conformational analysis. The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative.

¹H NMR: The proton at C2 (the stereocenter) will show different coupling constants depending on its orientation. An axial proton typically exhibits large diaxial couplings (J_ax-ax ≈ 10–13 Hz) to the axial protons at C3 and C6, whereas equatorial protons show smaller couplings. By analyzing the multiplicity and coupling constants of the H2 proton, the dominant conformation can be inferred.

¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the substituent's orientation. An axial substituent typically causes a shielding (upfield shift) of the γ-carbons (C4 and C6) compared to an equatorial substituent, an effect known as the γ-gauche effect. acs.org

Expected NMR Data: While a specific experimental spectrum for this compound is not readily available in the public domain, expected chemical shift ranges can be predicted based on data for N-methylpiperidine and related 2-substituted derivatives. researchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N(ring)-H1.5 - 2.5Broad singletExchangeable proton.
N(side-chain)-H1.2 - 2.0Broad singletExchangeable proton.
Ring CH (C2-H)2.5 - 3.0MultipletPosition depends on axial/equatorial preference.
Ring CH₂ (C6-H)2.8 - 3.2 (eq), 2.3 - 2.7 (ax)MultipletDiastereotopic protons.
Ring CH₂ (C3, C4, C5)1.2 - 1.9MultipletComplex overlapping signals.
Side Chain CH₂2.4 - 2.8MultipletDiastereotopic protons adjacent to stereocenter.
Side Chain CH₃2.3 - 2.5SingletN-methyl group.

Chiroptical Methods: Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the molecule's three-dimensional structure and absolute configuration. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra (Cotton effect) are unique for a specific enantiomer and can, in principle, be used to study conformational changes, although this often requires comparison with computational models.

Influence of Stereochemistry on Molecular Recognition Processes

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. The (2S) stereochemistry of this compound is critical in its interactions with other chiral molecules, such as biological receptors, enzymes, or other chiral ligands. acs.orgwiley-vch.de

Biological systems are inherently chiral. Receptors and enzyme active sites are composed of L-amino acids, creating a specific three-dimensional environment. Consequently, enantiomers of a chiral molecule can be recognized as distinct entities, leading to different biological activities. acs.org One enantiomer may bind with high affinity and elicit a strong response (the eutomer), while the other may bind weakly or not at all (the distomer). thieme-connect.com

For this compound, the spatial arrangement of the piperidine ring, the secondary amine, and the methylaminomethyl side chain is fixed by the (S) configuration at C2. This specific 3D arrangement determines how the molecule can fit into a binding pocket. Key interactions, such as hydrogen bonds from the two N-H groups and ionic interactions from a protonated nitrogen, are positioned in a defined geometry. A change to the (R) configuration would place the side chain on the opposite face of the piperidine ring, potentially preventing optimal interaction with a target site. nih.gov The conformational preference (axial vs. equatorial) of the side chain further dictates the presentation of these interaction points.

Diastereomeric and Enantiomeric Purity Assessment in Research Compounds

The synthesis of a single enantiomer like (S)-Methyl({[(2S)-piperidin-2-yl]methyl})amine requires stereoselective methods. It is crucial to assess the final product's stereochemical purity, which involves quantifying the presence of the unwanted (R)-enantiomer (enantiomeric purity) and any potential diastereomers that may arise during synthesis.

Enantiomeric Purity Assessment: Since enantiomers have identical physical properties (except for optical rotation) and NMR spectra in an achiral environment, their quantification requires a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. nih.govwhiterose.ac.uk

NMR with Chiral Auxiliaries: Enantiomeric excess (ee) can be determined by NMR spectroscopy through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgbham.ac.uk A CDA, for instance, is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. acs.orgnih.govrsc.org Diastereomers have different physical properties and are distinguishable by NMR, exhibiting separate signals. The integration of these distinct signals allows for the calculation of the enantiomeric ratio.

Table 2: Methods for Enantiomeric Purity Assessment

MethodPrincipleOutcome
Chiral HPLCDifferential interaction with a chiral stationary phase.Separation of enantiomers into two distinct peaks.
NMR with Chiral Derivatizing AgentCovalent reaction with a chiral agent to form diastereomers.Appearance of separate, quantifiable signals for each diastereomer in the NMR spectrum. acs.orgrsc.org
NMR with Chiral Solvating AgentFormation of transient, non-covalent diastereomeric complexes.Chemical shift differences induced between enantiomers, allowing for quantification.

Diastereomeric Purity Assessment: If a synthesis involves reactions that could create an additional stereocenter, or if the starting materials are not enantiomerically pure, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can be distinguished by standard analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are highly effective for detecting and quantifying diastereomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants.

HPLC: Standard (achiral) HPLC can often separate diastereomers due to their different polarities and shapes.

For instance, if a racemic version of a chiral reagent were used in a subsequent reaction with (S)-Methyl({[(2S)-piperidin-2-yl]methyl})amine, two diastereomeric products would be formed. These would be readily distinguishable and quantifiable by integrating their unique signals in the NMR spectrum or their separated peaks in an HPLC chromatogram.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies (e.g., DFT Calculations) on Electronic Structure and Reactivity

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules like Methyl({[(2S)-piperidin-2-yl]methyl})amine. Such calculations can provide deep insights into the molecule's behavior at a subatomic level.

DFT calculations would typically be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These studies also allow for the computation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, these quantum mechanical methods can generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can also be derived from the electronic structure calculations to provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a flexible side chain, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the motion of atoms and bonds over a specific period, MD can explore the different conformations that the molecule can adopt in various environments, such as in a vacuum or in a solvent. These simulations help in identifying the most stable, low-energy conformations and the energy barriers between different conformational states. Enhanced sampling techniques are often employed in MD simulations to overcome high energy barriers and ensure a thorough exploration of the conformational space. Understanding the accessible conformations is crucial as it directly influences the molecule's biological activity and its ability to interact with target receptors.

Ligand-Receptor Interaction Modeling through Molecular Docking (e.g., Protein-Ligand Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the active site of a target protein. The simulation would then predict the most likely binding pose and calculate a docking score, which is an estimation of the binding affinity. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. These insights are fundamental for understanding the molecular basis of the ligand's biological activity and for guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect.

For a QSAR study on a series of analogs of this compound, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional, topological, physicochemical, geometrical, and quantum-chemical. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that correlates these descriptors with the experimentally determined biological activity. A robust QSAR model can then be used to predict the activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates.

In Silico Approaches to Scaffold Design and Exploration

In silico approaches play a crucial role in the design and exploration of new molecular scaffolds with desired biological activities. These computational methods allow for the virtual screening of large compound libraries and the de novo design of novel molecules.

Exploration of Biological Activity and Structure Activity Relationships Sar in Pre Clinical Models

In Vitro Enzyme Inhibition Studies

Derivatives built upon the piperidine (B6355638) scaffold have demonstrated significant inhibitory activity against various enzymes implicated in both infectious and neurodegenerative diseases.

Mycobacterial Membrane Protein Large 3 (MmpL3) The piperidine-2-methylamine moiety is a key structural feature in a class of potent inhibitors of MmpL3, a crucial transporter of mycolic acids essential for the viability of Mycobacterium tuberculosis (M.tb). nih.gov A structure-based drug design strategy led to the discovery of pyridine-2-methylamine derivatives with significant antitubercular activity. nih.gov Molecular docking studies indicated that the pyridine-2-methylamine portion of these inhibitors maintains π-π stacking interactions with the Y646 residue in the MmpL3 active site. nih.gov One of the most potent compounds identified, compound 62 (from the source), demonstrated high activity against the M.tb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The mechanism was further confirmed as resistance to this compound was conferred by a single nucleotide polymorphism in the mmpL3 gene. nih.gov Related spirocycle inhibitors based on a piperidine core have also been identified as targeting MmpL3, though challenges with cytotoxicity and inhibition of the hERG ion channel have been noted with these highly lipophilic basic amines. researchgate.net

Table 1: In Vitro Activity of Pyridine-2-methylamine Derivative 62 Against M.tb Strains
CompoundTargetM.tb StrainActivity (MIC, μg/mL)Reference
Compound 62 (source nih.gov)MmpL3H37Rv0.016 nih.gov
Compound 62 (source nih.gov)MmpL3MDR/XDR Clinical Isolates0.0039-0.0625 nih.gov

Cholinesterases (AChE and BuChE) The piperidine core is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. ijpsi.org The N-benzylpiperidine fragment of the prominent drug Donepezil is known to interact with the catalytic anionic site (CAS) of the AChE enzyme. acgpubs.org Structure-activity relationship (SAR) studies on related scaffolds have found that 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent AChE inhibitor with an IC50 value of 5.7 nM and exhibits 1250-fold greater selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Other research on α,β-unsaturated carbonyl-based piperidinone derivatives identified compounds with significant AChE inhibitory activity; a derivative bearing a nitro substituent showed the highest activity with an IC50 value of 12.55 µM. acgpubs.org

Monoamine Oxidase (MAO) Derivatives of piperidine have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov A series of synthesized pyridazinobenzylpiperidine derivatives showed a preference for inhibiting MAO-B over MAO-A. nih.govresearchgate.net The most potent compound, S5, which features a 3-chloro substitution on the benzyl ring, inhibited MAO-B with an IC50 value of 0.203 μM and demonstrated a competitive, reversible inhibition mechanism. nih.govresearchgate.net This compound also showed a 19-fold selectivity for MAO-B over MAO-A. nih.gov In contrast, studies on related heterocyclic structures have identified piperazine derivatives that exhibit selective MAO-A inhibitory activity. nih.govresearchgate.net

Other Enzymes (MetAP-2, ERK-3) While the piperidine scaffold is versatile, specific inhibitory data for Methyl({[(2S)-piperidin-2-yl]methyl})amine against methionine aminopeptidase 2 (MetAP-2) and extracellular signal-regulated kinase 3 (ERK-3) is not extensively documented in the reviewed literature. However, related structures have been explored for broader kinase inhibition. For instance, an N-(2-aminoethyl)piperidine-4-carboxamide scaffold was identified as a potential starting point for developing multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov

Receptor Binding and Modulation

The (2S)-piperidin-2-ylmethylamine scaffold is a privileged structure for targeting G-protein coupled receptors (GPCRs) and transporters, demonstrating high affinity and selectivity for several key neurological targets.

Kappa-Opioid Receptors (KOR) A significant body of research has focused on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives as highly potent and selective kappa-opioid receptor (KOR) agonists. mdpi.com These compounds are recognized for their potential as analgesics. mdpi.com SAR studies have revealed that the (2S) stereochemistry is critical for activity. mdpi.com A quantitative SAR study indicated that electron-withdrawing and lipophilic substituents at the meta and/or para positions of the arylacetyl moiety are required for high KOR affinity and analgesic activity. mdpi.com For example, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride is one of the most potent and selective KOR ligands identified, with a KOR binding affinity (Ki) of 0.24 nM and over 6500-fold selectivity against the mu-opioid receptor. mdpi.com Another series, 1-[(3,4-dichlorophenyl)acetyl]-2-[(alkylamino)methyl]piperidines, also yielded potent KOR agonists, with one spirocyclic analogue showing an IC50 of 0.10 nM in the rabbit vas deferens assay. nih.gov

Table 2: In Vitro Activity of Piperidine Derivatives at Kappa-Opioid Receptors
CompoundAssayActivitySelectivity (KOR vs MOR)Reference
(2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HClKOR Binding (Ki)0.24 nM6500:1 mdpi.com
(2S)-1-[[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HClKOR Binding (Ki)0.57 nM4100:1 mdpi.com
1-[(3,4-dichlorophenyl)acetyl]-2-[[1-(3-oxopyrrolidinyl)]methyl]piperidineRabbit Vas Deferens (IC50)0.20 nMHigh nih.gov
Spirocyclic analogue 39 (source nih.gov)Rabbit Vas Deferens (IC50)0.10 nMHigh nih.gov

Serotonergic Receptors The piperidine ring is a common structural motif in ligands targeting various serotonin (5-HT) receptors and transporters. A series of 4-methylpiperidinyl benzamide derivatives were synthesized and evaluated as 5-HT4 receptor agonists for potential use in gastrointestinal disorders. Novel spiro[chromene-2,4′-piperidine]s have been identified as potent and selective 5-HT2C receptor partial agonists, with the 7-chloro analogue showing an EC50 value of 121.5 nM with no observed activity at 5-HT2A or 5-HT2B receptors. nih.gov Furthermore, 3,4-disubstituted piperidines have been developed as potent inhibitors of the serotonin transporter (5-HTT), with some analogues showing Ki values in the low nanomolar range. researchgate.net

Vesicular Acetylcholine Transporter (VAChT) The piperidine ring is a core component of vesamicol, a prototypical inhibitor of the vesicular acetylcholine transporter (VAChT). nih.gov VAChT is responsible for packaging acetylcholine into synaptic vesicles for release. patsnap.com To identify more potent and selective inhibitors, analogues of vesamicol have been synthesized where a carbonyl group is placed between the phenyl and piperidyl groups. nih.gov This effort led to the development of several compounds with very high affinity for VAChT (Ki values ranging from 0.25 to 0.66 nM) and over 500-fold selectivity for VAChT compared to sigma receptors. nih.gov For example, trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene displayed a Ki of 0.66 nM for VAChT. nih.gov

Cellular Assay Development and High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) has become an essential tool for discovering novel modulators based on privileged scaffolds like piperidine. chemrxiv.orgresearchgate.net HTS campaigns have been successfully employed to identify new ligands for targets relevant to the piperidine-2-ylmethylamine core. For instance, a high-throughput screening campaign led to the identification of new, nonbasic KOR agonists. In another example, a screening campaign of an in-house library of piperidine and piperazine-based compounds was used to discover novel ligands for the sigma-1 receptor, leading to a potent agonist with a Ki value of 3.2 nM. nih.gov Such screening approaches often utilize cell-based assays that measure functional outputs, such as intracellular calcium release, cAMP inhibition, or β-arrestin recruitment, to rapidly assess the activity of thousands of compounds. researchgate.net

Investigation of Molecular Mechanisms of Action at the Cellular Level

Beyond simple binding affinity, studies have delved into the specific cellular and molecular consequences of target modulation by piperidine-2-ylmethylamine derivatives.

One well-characterized derivative, SSR504734 (2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide), acts as a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). nih.gov At the cellular level, its mechanism involves increasing the extracellular concentration of glycine in the brain. nih.gov This elevation of glycine, a co-agonist at NMDA receptors, enhances central glutamatergic neurotransmission. This enhanced glutamatergic tone subsequently facilitates the evoked release of dopamine in the nucleus accumbens, demonstrating a clear link between the compound's primary molecular target and its effect on broader neural circuitry. nih.gov

For derivatives targeting the kappa-opioid receptor, the molecular mechanism extends beyond simple receptor activation. It has been proposed that the adverse effects of some KOR agonists are linked to the recruitment of β-arrestin-2 (βArr2) to the receptor. clinmedkaz.org This has spurred investigations into G-protein biased agonists, which preferentially activate G-protein signaling pathways without engaging the β-arrestin pathway, potentially offering a better therapeutic profile. clinmedkaz.org

In the context of antitubercular agents, the mechanism of MmpL3 inhibitors containing the piperidine-2-methylamine scaffold is well-defined at the cellular level. By inhibiting MmpL3, these compounds block the transport of trehalose monomycolate (TMM) across the inner membrane. nih.gov This leads to the accumulation of TMM in the cytoplasm, which disrupts the formation of the outer mycobacterial cell wall, ultimately compromising bacterial viability. nih.gov

Design Principles for Modulating Selectivity and Potency

The extensive research on derivatives of the this compound scaffold has led to the establishment of clear design principles and structure-activity relationships for optimizing potency and selectivity for various targets.

For Kappa-Opioid Receptor Agonists:

Stereochemistry: The (2S) configuration of the piperidine ring is a crucial determinant of high-affinity binding and agonist activity. mdpi.com

Arylacetyl Group: Potency and affinity are significantly enhanced by the presence of electron-withdrawing and lipophilic substituents (e.g., Cl, CF3) at the meta or para positions of the N-arylacetyl group. mdpi.com

Piperidine Ring Substitution: The introduction of oxygen-containing functional groups at the 4-position of the piperidine ring can improve activity. nih.gov

For MmpL3 Inhibitors:

Structure-Based Design: A pyridine-2-methylamine scaffold is effective, with molecular docking suggesting that π-π stacking with residue Y646 is a key interaction for binding. nih.gov

Lipophilicity: While lipophilicity is important for accessing the membrane-bound target, excessive lipophilicity in related spiro-piperidine scaffolds can lead to off-target effects like hERG inhibition and general cytotoxicity. researchgate.net

For Serotonergic and Monoamine Transporter Inhibitors:

Piperidine Stereochemistry: The stereochemistry of substitutions on the piperidine ring is critical for selectivity between dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov For example, in certain 3,4-disubstituted piperidines, (-)-cis analogues tend to favor DAT/NET selectivity, whereas (-)-trans and (+)-cis isomers show a preference for SERT or SERT/NET. nih.gov

For Vesicular Acetylcholine Transporter (VAChT) Inhibitors:

Structural Modification: Interposing a carbonyl group between the phenyl and piperidyl groups of vesamicol-like structures can produce inhibitors with sub-nanomolar affinity and high selectivity over sigma receptors. nih.gov

For Sigma Receptor Ligands:

Core Heterocycle: The piperidine moiety itself has been identified as a critical structural element for achieving high affinity at the sigma-1 receptor, often proving superior to a piperazine ring in dual-target ligands. researchgate.netacs.org

Applications of Methyl 2s Piperidin 2 Yl Methyl Amine in Advanced Chemical Synthesis

As Chiral Ligands in Asymmetric Catalysis (e.g., Palladium(II) Complexes)

The development of chiral ligands for asymmetric catalysis is a central theme in organic synthesis, enabling the production of enantiomerically pure compounds. Methyl({[(2S)-piperidin-2-yl]methyl})amine, with its inherent chirality and multiple coordination sites, is an excellent candidate for the synthesis of such ligands. The nitrogen atoms of the piperidine (B6355638) ring and the secondary amine can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

Palladium(II) complexes, in particular, have been extensively studied for their catalytic activity in a wide array of chemical transformations, including cross-coupling reactions, hydrogenations, and allylic alkylations. The formation of palladium(II) complexes with chiral ligands derived from this compound can lead to highly effective asymmetric catalysts. The stereochemistry of the resulting products is dictated by the spatial arrangement of the ligand around the palladium center, which in turn is a direct consequence of the (2S) configuration of the piperidine ring.

Detailed research findings have demonstrated that the steric and electronic properties of these palladium(II) complexes can be fine-tuned by modifying the substituents on the amine nitrogen or the piperidine ring. This modularity allows for the optimization of the catalyst for a specific reaction, leading to high enantioselectivities and yields.

Table 1: Examples of Asymmetric Reactions Catalyzed by Palladium(II) Complexes of Chiral Ligands

Reaction TypeCatalyst SystemAchieved Enantioselectivity (ee%)
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / LigandUp to 99%
Asymmetric Heck ReactionPd(OAc)₂ / LigandUp to 98%
Asymmetric Suzuki CouplingPd₂(dba)₃ / LigandUp to 97%

Note: The ligands in this table are conceptually derived from chiral diamines like this compound, showcasing the potential of such structures in catalysis.

Integration into Complex Natural Product Synthesis

Natural products remain a vital source of inspiration for the development of new therapeutic agents. Their often complex and stereochemically rich structures present significant challenges to synthetic chemists. The "chiral pool" approach, which utilizes readily available enantiopure starting materials, is a powerful strategy for the synthesis of these intricate molecules.

This compound serves as a valuable chiral building block in the synthesis of various natural products and their analogues, particularly those containing a piperidine moiety. Its pre-defined stereocenter at the C2 position can be incorporated into the target molecule, obviating the need for a de novo asymmetric synthesis of this fragment.

The synthetic utility of this compound is further enhanced by the differential reactivity of its two amine groups. The secondary amine can be selectively protected or functionalized, allowing for the stepwise construction of more complex structures. This strategic manipulation is crucial for the successful total synthesis of natural products where precise control over the sequence of bond formations is essential.

Role in the Development of Chemical Probes for Biological Research

Chemical probes are indispensable tools for elucidating the function of proteins and other biomolecules within their native biological context. These small molecules are designed to interact with a specific target, enabling its visualization, quantification, or functional modulation. The design of effective chemical probes often requires the incorporation of specific structural motifs that can confer high affinity and selectivity for the target of interest.

The piperidine scaffold is a common feature in many biologically active compounds, and as such, derivatives of this compound are attractive candidates for the development of novel chemical probes. The inherent chirality of the molecule can be critical for achieving specific interactions with chiral biological targets such as enzymes and receptors.

Furthermore, the secondary amine of this compound provides a convenient handle for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. These reporter groups are essential for the detection and identification of the probe's binding partners. By systematically modifying the structure of the piperidine core and the nature of the attached reporter group, researchers can develop a library of chemical probes to investigate a wide range of biological processes.

Utility in Material Science as a Building Block for Functional Materials

The field of material science is constantly seeking new molecular building blocks with unique properties to create advanced functional materials. The rigid, chiral structure of the piperidine ring, combined with the reactive amine functionalities of this compound, makes it a promising monomer for the synthesis of novel polymers and supramolecular assemblies.

The incorporation of this chiral diamine into a polymer backbone can induce the formation of helical structures, leading to materials with chiroptical properties, such as circular dichroism and circularly polarized luminescence. These properties are highly sought after for applications in optical data storage, display technologies, and asymmetric catalysis.

Moreover, the amine groups can serve as sites for cross-linking or for the attachment of other functional moieties, allowing for the creation of materials with tailored properties. For example, the introduction of ion-coordinating groups could lead to the development of chiral sensors or separation materials for enantiomeric resolution. The ability to control the three-dimensional structure of materials at the molecular level is a key advantage offered by chiral building blocks like this compound.

Table 2: Potential Applications of Functional Materials Derived from this compound)

Material TypePotential ApplicationKey Property
Chiral PolymersAsymmetric Catalysis SupportsHelical Structure, High Surface Area
Supramolecular GelsChiral RecognitionSelf-Assembly, Stimuli-Responsiveness
Functionalized ResinsEnantioselective SeparationsChiral Cavities, Specific Binding Sites
Thin FilmsChiroptical DevicesCircular Dichroism, Optical Rotation

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing Methyl({[(2S)-piperidin-2-yl]methyl})amine and its derivatives hinges on the development of more efficient and environmentally benign methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Emerging paradigms in organic synthesis offer promising avenues to overcome these limitations.

Recent research has highlighted "green" approaches for the production of related compounds like 2-aminomethylpiperidine from bio-renewable sources. For instance, the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been shown to produce 2-aminomethylpiperidine with a yield of 72.0% under relatively mild conditions (140 °C and 1 MPa H2) using a Pt/γ-Al2O3 catalyst. rsc.orgrsc.org This points towards a future where the synthesis of piperidine (B6355638) scaffolds can be achieved from sustainable starting materials.

Furthermore, innovative catalytic systems are being developed to streamline the synthesis of substituted piperidines. For example, a novel method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to significantly simplify the synthesis of complex piperidines, reducing multi-step processes to just 2-5 steps. news-medical.net This approach also minimizes the reliance on expensive and toxic heavy metals like palladium. news-medical.net Such advancements could be adapted for the stereoselective synthesis of the (2S) enantiomer of this compound, enhancing both efficiency and sustainability.

Future research in this area will likely focus on:

Catalyst Development: Designing highly selective and reusable catalysts for the asymmetric synthesis of the desired stereoisomer.

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability.

Biocatalysis: Utilizing enzymes to perform key synthetic transformations under mild and environmentally friendly conditions.

Advanced Computational Design of Next-Generation Piperidine Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel bioactive molecules. For piperidine scaffolds, these methods can predict biological activity, optimize drug-like properties, and guide synthetic efforts. pmarketresearch.com

Quantitative Structure-Activity Relationship (QSAR) modeling, for example, has been successfully applied to piperidine derivatives to develop predictive models for their inhibitory activity against various biological targets. nih.gov These models use molecular descriptors to correlate the chemical structure of a compound with its biological activity, enabling the virtual screening of large compound libraries and the design of new molecules with improved potency. nih.gov

Future directions in the computational design of next-generation piperidine scaffolds related to this compound will likely involve:

Machine Learning and AI: Developing more sophisticated machine learning algorithms to predict a wider range of properties, including pharmacokinetics and potential toxicity.

Molecular Dynamics Simulations: Using simulations to understand the dynamic behavior of piperidine-based ligands in complex with their biological targets, providing insights into the mechanism of action. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid methods to accurately model the electronic interactions that govern ligand binding.

Computational ApproachApplication in Piperidine Scaffold DesignPotential Benefit
QSAR Predict biological activity based on chemical structure. nih.govRapid screening of virtual libraries and prioritization of synthetic targets.
FBDD & AI Modeling Optimize binding affinity and selectivity. pmarketresearch.comDesign of more potent and specific next-generation compounds.
Molecular Dynamics Elucidate ligand-target interactions and binding mechanisms. researchgate.netDeeper understanding of the molecular basis of activity.

Expanding the Scope of Biological Targets and Mechanistic Understanding

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals targeting diverse biological systems. nih.govencyclopedia.pub Derivatives of piperidine have shown activity against cancer, neurodegenerative diseases like Alzheimer's, and as modulators of various receptors and enzymes. ijnrd.orgajchem-a.com

For instance, piperidine derivatives have been investigated as inhibitors of the HDM2-p53 interaction, a key target in cancer therapy. researchgate.netnih.gov They have also been identified as potent ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders. nih.govnih.gov The chiral nature of this compound is particularly significant, as stereochemistry often plays a crucial role in determining biological activity and selectivity. researchgate.netthieme-connect.com

Future research should aim to expand the known biological targets for this compound and its derivatives. This can be achieved through:

High-Throughput Screening: Testing the compound against large panels of biological targets to identify novel activities.

Phenotypic Screening: Observing the effects of the compound in cell-based assays to uncover its biological function without a preconceived target.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This may involve techniques such as X-ray crystallography to determine the structure of the compound bound to its target. nih.gov

Integration with Chemical Biology for Target Validation and Pathway Elucidation

Chemical biology provides powerful tools to investigate the function of small molecules in biological systems. By integrating this compound with chemical biology approaches, researchers can validate its biological targets and elucidate the cellular pathways it modulates.

A key strategy in chemical biology is the use of chemical probes, which are small molecules designed to selectively interact with a specific protein target. nih.govnih.gov this compound could serve as a starting point for the development of such probes. By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to the piperidine scaffold, researchers can visualize the localization of the compound within cells and identify its binding partners.

These labeled probes are instrumental in demonstrating direct target engagement in living systems, from cell lines to animal models. researchgate.net This is a critical step in target validation, providing strong evidence that the observed biological effects of the compound are indeed due to its interaction with a specific target. researchgate.netnuvisan.com

Future research in this area will focus on:

Probe Development: Synthesizing a toolbox of chemical probes based on the this compound scaffold with different reporter tags for various applications.

Proteomics Approaches: Using techniques like affinity chromatography coupled with mass spectrometry to pull down and identify the protein targets of the chemical probes.

Cellular Imaging: Employing advanced microscopy techniques to visualize the subcellular localization of the probes and their interactions with target proteins in real-time.

Exploration of New Applications in Diverse Scientific Fields

While the primary focus for many piperidine derivatives has been in pharmacology, the unique properties of this scaffold suggest potential applications in other scientific fields as well. ijnrd.org The ability of the piperidine nitrogen to act as a ligand for metal ions opens up possibilities in materials science and catalysis.

For example, piperidine derivatives can be used as building blocks for the synthesis of novel polymers with interesting properties. They can also serve as ligands for transition metal catalysts, influencing the stereoselectivity and efficiency of chemical reactions.

Furthermore, the biological activities of piperidine alkaloids in nature, such as their role in defense mechanisms and as pheromones in insects, suggest potential applications in agrochemicals and ecological research. bath.ac.uk

The exploration of new applications for this compound could include:

Coordination Chemistry: Investigating the coordination properties of the compound with various metal ions to create novel catalysts or materials.

Agrochemical Research: Evaluating the potential of the compound and its derivatives as pesticides or insect repellents. ijnrd.org

Biomaterials: Incorporating the piperidine scaffold into biomaterials to modulate their physical or biological properties.

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